molecular formula C5H5IN2 B1288029 2-Iodopyridin-3-amine CAS No. 209286-97-5

2-Iodopyridin-3-amine

Cat. No.: B1288029
CAS No.: 209286-97-5
M. Wt: 220.01 g/mol
InChI Key: CQOKRSJTVWBAKI-UHFFFAOYSA-N
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Description

2-Iodopyridin-3-amine (CAS 209286-97-5) is a high-value amino-iodopyridine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research . This compound is particularly useful in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the synthesis of more complex molecules for drug discovery programs . As a solid with a molecular weight of 220.01 g/mol and the formula C5H5IN2, it requires specific storage conditions; to maintain stability, it should be kept in a dark place under an inert atmosphere at 2-8°C . Researchers should note that this product is labeled with the signal word "Warning" and has the hazard statements H315-H319-H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment, including gloves, eyeshields, and an N95 dust mask, is recommended when handling this material . This chemical is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodopyridin-3-amine
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InChI

InChI=1S/C5H5IN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOKRSJTVWBAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592577
Record name 2-Iodopyridin-3-amine
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Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

209286-97-5
Record name 2-Iodo-3-pyridinamine
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Record name 2-Iodopyridin-3-amine
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Record name 2-iodopyridin-3-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodopyridin-3-amine: Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Iodopyridin-3-amine, a key building block in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, reactivity, and practical applications, offering insights grounded in established scientific principles and experimental evidence.

Introduction: The Strategic Importance of this compound

This compound is a strategically important heterocyclic compound, valued for its dual functionality. The presence of both a nucleophilic amine and a reactive iodine atom on the pyridine ring allows for a diverse range of chemical transformations. This makes it a versatile precursor for the synthesis of complex molecules, particularly in the field of drug discovery where the pyridine scaffold is a common motif in pharmacologically active compounds. The electron-donating nature of the amino group and the electron-withdrawing nature of the pyridine nitrogen create a unique electronic environment that influences its reactivity, particularly in metal-catalyzed cross-coupling reactions.

Molecular and Spectroscopic Profile

A thorough understanding of the molecular and spectroscopic properties of this compound is fundamental for its correct identification and for monitoring the progress of reactions in which it is a participant.

Key Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₅H₅IN₂N/A
Molecular Weight220.01 g/mol N/A
AppearanceOff-white to yellow or brown crystalline powder
Melting Point76-80 °C
Boiling Point287.4±25.0 °C (Predicted)N/A
pKa4.39±0.10 (Predicted)N/A
SolubilitySoluble in methanol, chloroform, and other organic solvents.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons. In CDCl₃, typical chemical shifts (δ) are observed around 7.7-7.8 ppm (doublet of doublets, 1H), 6.9-7.0 ppm (doublet of doublets, 1H), and 6.7-6.8 ppm (doublet of doublets, 1H). The amino group protons usually appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum in CDCl₃ will show distinct signals for the five carbon atoms of the pyridine ring. The carbon bearing the iodine atom (C2) is typically found in the range of 95-105 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands. The N-H stretching vibrations of the primary amine are typically observed in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The molecular ion peak (M⁺) is expected at m/z 220. A characteristic isotopic pattern for iodine will also be observed.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the C-I bond and the amino group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, making this compound an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-aryl- or 2-heteroarylpyridin-3-amines.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products This compound This compound Pd_Catalyst Pd(0) Catalyst This compound->Pd_Catalyst Oxidative Addition Boronic_Acid R-B(OH)₂ Boronic_Acid->Pd_Catalyst Transmetalation Coupled_Product 2-R-pyridin-3-amine Pd_Catalyst->Coupled_Product Reductive Elimination Base Base Base->Pd_Catalyst Activates Boronic Acid

Figure 1: Generalized Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to synthesize substituted 2-aminopyridin-3-amines.

Sonogashira Coupling: This reaction is employed to form carbon-carbon triple bonds by coupling this compound with terminal alkynes, catalyzed by palladium and copper complexes.

Reactions of the Amino Group

The amino group at the 3-position is a versatile handle for further functionalization.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This can be a useful protecting group strategy or a means to introduce further functionality.

Alkylation: Alkylation of the amino group can be achieved using various alkylating agents, although careful control of reaction conditions is necessary to avoid over-alkylation.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid, followed by subsequent reactions of the resulting diazonium salt, such as Sandmeyer reactions, to introduce a variety of substituents at the 3-position.

Experimental Protocols

The following protocols are provided as illustrative examples of common transformations involving this compound.

General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-arylpyridin-3-amine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridin-3-amine.

Suzuki_Protocol Start Start Combine_Reactants Combine this compound, boronic acid, catalyst, and base. Start->Combine_Reactants Inert_Atmosphere Purge with N₂ or Ar Combine_Reactants->Inert_Atmosphere Add_Solvent Add degassed solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and stir (80-110 °C) Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC/LC-MS Heat_Stir->Monitor_Reaction Workup Cool, dilute, wash Monitor_Reaction->Workup Reaction Complete Purification Column chromatography Workup->Purification Product Product Purification->Product

Figure 2: Step-by-step Suzuki-Miyaura coupling protocol.

Handling and Safety Considerations

This compound is a chemical substance that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive iodine atom and a nucleophilic amino group on a pyridine core allows for a wide array of chemical transformations. A thorough understanding of its properties and reactivity is essential for its effective utilization in the design and synthesis of novel compounds, particularly in the pursuit of new therapeutic agents.

References

2-Iodopyridin-3-amine CAS number 209286-97-5

Author: BenchChem Technical Support Team. Date: January 2026

Starting Property Search

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A-Technical Guide to the Synthesis of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodopyridin-3-amine is a critical heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring an iodine atom at the 2-position and an amine group at the 3-position, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The presence of the iodo group allows for facile introduction of various functionalities through cross-coupling reactions, while the adjacent amino group provides a key site for further derivatization. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the available methods.

The synthesis of this compound from readily available starting materials like 2-aminopyridine is not a trivial one-step transformation. The inherent electronic properties of the pyridine ring and the directing effects of the amino substituent necessitate a multi-step approach to achieve the desired regiochemistry. This guide will detail two of the most logical and scientifically sound synthetic pathways: a route proceeding through the selective diazotization and iodination of 2,3-diaminopyridine, and a second strategy involving a halogen exchange reaction on 2-chloro-3-aminopyridine.

Synthetic Strategy I: Selective Sandmeyer Reaction of 2,3-Diaminopyridine

This approach leverages the classical Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt intermediate. The key to this strategy lies in the selective diazotization of the amino group at the 2-position of 2,3-diaminopyridine, followed by the introduction of iodine.

Conceptual Framework

The successful execution of this strategy hinges on the differential reactivity of the two amino groups in 2,3-diaminopyridine. The 2-amino group is generally more susceptible to diazotization under carefully controlled acidic conditions. This selectivity can be attributed to the electronic effects within the pyridine ring. The subsequent introduction of an iodide nucleophile, typically from potassium iodide, displaces the diazonium group to yield the target molecule.

Workflow Overview

cluster_0 Step 1: Synthesis of 2,3-Diaminopyridine cluster_1 Step 2: Selective Diazotization & Iodination 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine Reduction Reduction 2-Amino-3-nitropyridine->Reduction 2,3-Diaminopyridine 2,3-Diaminopyridine Reduction->2,3-Diaminopyridine Diazotization Diazotization 2,3-Diaminopyridine->Diazotization Diazonium Salt Intermediate Diazonium Salt Intermediate Diazotization->Diazonium Salt Intermediate Iodination (KI) Iodination (KI) Diazonium Salt Intermediate->Iodination (KI) This compound This compound Iodination (KI)->this compound Ar-NH2 Aromatic Amine Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ Diazotization HNO2 / H+ Nitrous Acid Ar• Aryl Radical Ar-N2+->Ar• + Cu(I) - N2 - Cu(II) Cu(I) Copper(I) Catalyst Ar-I Aryl Iodide Ar•->Ar-I + Cu(II)-I - Cu(I) N2 Nitrogen Gas Cu(II)-I Copper(II) Iodide

Caption: Simplified Mechanism of the Sandmeyer Reaction.

Experimental Protocols

Step 1: Synthesis of 2,3-Diaminopyridine

  • Reaction: Reduction of 2-amino-3-nitropyridine.

  • Procedure:

    • In a reaction vessel, dissolve 2-amino-3-nitropyridine in a suitable organic solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a hydrogen transfer reagent like ammonium formate.

    • The reaction is typically heated to facilitate the reduction.

    • Upon completion, the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield 2,3-diaminopyridine.

Step 2: Synthesis of this compound

  • Reaction: Selective diazotization and iodination of 2,3-diaminopyridine.

  • Procedure:

    • Dissolve 2,3-diaminopyridine in an aqueous acidic solution, such as sulfuric acid or hydrochloric acid, at a low temperature (typically 0-5 °C).

    • Slowly add a solution of sodium nitrite (NaNO₂) dissolved in water, maintaining the low temperature.

    • After the diazotization is complete, slowly add a solution of potassium iodide (KI) in water to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonia) to precipitate the product.

    • The crude this compound is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthetic Strategy II: Halogen Exchange on 2-Chloro-3-aminopyridine

This alternative route involves the synthesis of an intermediate, 2-chloro-3-aminopyridine, followed by a nucleophilic substitution reaction to replace the chlorine atom with iodine. This is commonly known as a Finkelstein-type reaction, although modifications are often necessary for aryl halides.

Conceptual Framework

The viability of this strategy depends on the successful synthesis of 2-chloro-3-aminopyridine and the subsequent halogen exchange. The carbon-chlorine bond at the 2-position of the pyridine ring is activated towards nucleophilic substitution. By using a source of iodide ions, typically sodium iodide, in a high-boiling polar aprotic solvent, the chlorine can be displaced by iodine.

Workflow Overview

cluster_0 Step 1: Synthesis of 2-Chloro-3-aminopyridine cluster_1 Step 2: Halogen Exchange 3-Aminopyridine 3-Aminopyridine Chlorination Chlorination 3-Aminopyridine->Chlorination 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Chlorination->2-Chloro-3-aminopyridine Finkelstein Reaction Finkelstein Reaction 2-Chloro-3-aminopyridine->Finkelstein Reaction This compound This compound Finkelstein Reaction->this compound

Caption: Workflow for Synthesis via Halogen Exchange.

Mechanistic Insight: The Finkelstein Reaction

The Finkelstein reaction is a reversible nucleophilic substitution. For aryl halides, this reaction is often driven to completion by the precipitation of the less soluble sodium chloride in a solvent like acetone or acetonitrile. However, for less reactive aryl chlorides, higher temperatures and sometimes a catalyst are required. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-aminopyridine

  • Reaction: Chlorination of 3-aminopyridine.

  • Procedure:

    • 3-aminopyridine is dissolved in a suitable solvent.

    • A chlorinating agent is introduced. A common method involves reacting 3-aminopyridine with hydrochloric acid and hydrogen peroxide at elevated temperatures.

    • Alternatively, chlorination can be achieved using gaseous chlorine at low temperatures in the presence of a catalyst.

    • After the reaction, the product is isolated by neutralization and extraction, followed by purification.

Step 2: Synthesis of this compound

  • Reaction: Halogen exchange on 2-chloro-3-aminopyridine.

  • Procedure:

    • In a reaction flask, combine 2-chloro-3-aminopyridine, a significant excess of sodium iodide (NaI), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • A copper(I) catalyst, such as copper(I) iodide (CuI), may be added to facilitate the reaction.

    • The mixture is heated to a high temperature (often >100 °C) for an extended period.

    • The progress of the reaction is monitored by techniques such as TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified, typically by column chromatography.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
Strategy I: Step 1 2-Amino-3-nitropyridine2,3-DiaminopyridinePd/C, H₂ or Ammonium FormateHigh
Strategy I: Step 2 2,3-DiaminopyridineThis compoundNaNO₂, H₂SO₄, KIModerate
Strategy II: Step 1 3-Aminopyridine2-Chloro-3-aminopyridineHCl, H₂O₂ or Cl₂Moderate-High
Strategy II: Step 2 2-Chloro-3-aminopyridineThis compoundNaI, CuI (optional), DMFVariable

Comparative Analysis and Conclusion

Both synthetic strategies present viable pathways to this compound, each with its own set of advantages and challenges.

  • Strategy I (Sandmeyer Reaction): This is a more classical and often reliable approach. The starting material, 2-amino-3-nitropyridine, is commercially available. The main challenge lies in achieving high selectivity during the diazotization of 2,3-diaminopyridine and managing the potentially unstable diazonium salt intermediate.

  • Strategy II (Halogen Exchange): This route can be advantageous if 2-chloro-3-aminopyridine is readily available or can be synthesized in high yield. The halogen exchange step, however, can be challenging for an electron-rich aromatic system and may require harsh reaction conditions and potentially expensive catalysts, leading to lower overall yields.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. For research and development purposes, the Sandmeyer approach often provides a more predictable and versatile route. For larger-scale production, a thorough optimization of the halogen exchange reaction could potentially offer a more streamlined process. This guide provides the foundational knowledge for researchers to make an informed decision and to successfully synthesize the valuable intermediate, this compound.

References

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physical and chemical properties of 2-Iodopyridin-3-amine

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solubility and stability of 2-Iodopyridin-3-amine

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2-Iodopyridin-3-amine spectral data (NMR, IR, MS)

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commercial availability and suppliers of 2-Iodopyridin-3-amine

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potential biological activities of 2-Iodopyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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2-Iodopyridin-3-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide on the Reactivity of the C-I Bond in 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carbon-iodine (C-I) bond's reactivity in 2-iodopyridin-3-amine, a critical building block in modern synthetic chemistry. We will delve into the electronic and steric factors governing its behavior in various cross-coupling and substitution reactions, offering field-proven insights and detailed protocols for its effective utilization in the synthesis of complex molecules.

Introduction: The Unique Electronic Landscape of this compound

The reactivity of the C-I bond in this compound is a fascinating interplay of electronic effects inherent to the pyridine ring and the specific placement of the iodo and amino substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally activates adjacent C-X bonds towards nucleophilic attack and oxidative addition in cross-coupling reactions.

However, the presence of the electron-donating amino group at the 3-position introduces a counteracting electronic effect. This push-pull system modulates the reactivity of the C-I bond, making it a versatile and tunable substrate for a variety of transformations. Understanding this delicate electronic balance is paramount for designing successful synthetic strategies.

The C-I bond itself is the weakest among the carbon-halogen bonds, rendering it highly susceptible to oxidative addition to low-valent transition metal catalysts, such as those based on palladium and copper. This inherent reactivity makes this compound an excellent substrate for a wide range of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Medicinal Chemistry

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation, and this compound is an exemplary substrate. The high reactivity of the C-I bond allows for facile oxidative addition to Pd(0) catalysts, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely employed in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents.

Causality of Experimental Choices:

  • Catalyst: A Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps.

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid and facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Add a degassed mixture of dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of this compound

Boronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₂CO₃Dioxane/H₂O9092
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10088
3-Thienylboronic acidPd(PPh₃)₄-Cs₂CO₃DME/H₂O8595

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)L2-I (Ar = 2-(3-amino)pyridyl) B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H [B(OH)2Ar']- H->D I Ar'B(OH)2 + Base I->H

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the direct alkynylation of this compound, forming a C(sp²)-C(sp) bond. This reaction is invaluable for the synthesis of precursors for more complex heterocyclic systems and functional materials.

Causality of Experimental Choices:

  • Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst activates the terminal alkyne.

  • Base: A mild amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HI formed during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent side reactions and catalyst deactivation.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow start Start reagents Combine: This compound Pd(PPh3)4, CuI start->reagents inert Inert Atmosphere (Argon) reagents->inert solvent Add Anhydrous THF and NEt3 inert->solvent alkyne Add Phenylacetylene solvent->alkyne react Stir at RT (8 hours) alkyne->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: Step-by-step workflow for a typical Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a primary or secondary amine. This reaction is of paramount importance in the synthesis of nitrogen-containing heterocycles and pharmaceutical compounds.

Causality of Experimental Choices:

  • Catalyst/Ligand: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., BINAP, DavePhos) are crucial for promoting the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.015 mmol), DavePhos (0.036 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous toluene (3 mL).

  • Seal the vial and heat to 100 °C for 16 hours.

  • Cool to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

While cross-coupling reactions are dominant, the C-I bond in this compound can also undergo nucleophilic aromatic substitution (SNAr ), particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, especially at the 2- and 6-positions.

The presence of the amino group at the 3-position can have a dual effect. While it is an electron-donating group, its ability to stabilize the Meisenheimer intermediate through resonance can facilitate the substitution reaction under certain conditions.

Key Considerations for S NAr:

  • Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and certain amines, are generally required.

  • Reaction Conditions: Elevated temperatures are often necessary to overcome the activation energy barrier.

  • Leaving Group Ability: Iodide is an excellent leaving group, favoring the SN Ar pathway.

Diagram: Logical Relationship in Reactivity

Reactivity_Logic Topic Reactivity of C-I Bond in This compound Coupling Palladium-Catalyzed Cross-Coupling Topic->Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Topic->SNAr Suzuki Suzuki-Miyaura Coupling->Suzuki Sonogashira Sonogashira Coupling->Sonogashira Buchwald Buchwald-Hartwig Coupling->Buchwald

Caption: Key reaction pathways for this compound.

Conclusion: A Versatile Synthon for Modern Chemistry

This compound stands out as a highly versatile and reactive building block in organic synthesis. The strategic positioning of the iodo and amino groups on the pyridine ring creates a unique electronic environment that allows for a diverse range of chemical transformations. From the robust and reliable palladium-catalyzed cross-coupling reactions to the more nuanced nucleophilic aromatic substitutions, this compound offers chemists a powerful tool for the construction of complex molecular architectures. A thorough understanding of the factors governing the reactivity of its C-I bond is essential for leveraging its full synthetic potential in the fields of drug discovery, materials science, and beyond.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction. Source: Chemical Reviews URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Organic Syntheses URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Amines. Source: Accounts of Chemical Research URL: [Link]

  • Title: Nucleophilic Aromatic Substitution. Source: Chemical Reviews URL: [Link]

electrophilic and nucleophilic sites of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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theoretical calculations on 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to the Synthesis and Reactions of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodopyridin-3-amine is a pivotal building block in modern synthetic organic chemistry, particularly within the realm of medicinal chemistry. Its unique electronic and steric properties, arising from the juxtaposition of an amino group and an iodine atom on a pyridine scaffold, render it a versatile precursor for a diverse array of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights into experimental choices, detailed protocols for key transformations, and a thorough examination of its application in the development of pharmacologically active agents.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. The strategic functionalization of this core is paramount for modulating biological activity. This compound serves as a highly valuable, bifunctional intermediate. The 3-amino group provides a nucleophilic handle for amide bond formation, cyclizations, and directing group capabilities. The 2-iodo substituent is an excellent leaving group, pre-disposed for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and heteroatom substituents. This dual functionality allows for sequential and controlled elaboration of the pyridine core, making it a cornerstone in the synthesis of novel molecular architectures.

Synthesis of this compound: A Comparative Analysis

The efficient and scalable synthesis of this compound is a critical first step for its utilization. Several synthetic routes have been reported, each with its own merits and drawbacks. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations.

Iodination of 3-Aminopyridine

The direct iodination of 3-aminopyridine is a common and straightforward approach. The amino group acts as an activating and ortho-directing group, facilitating electrophilic substitution at the C2 position.

Protocol 1: Direct Iodination using Iodine Monochloride

  • Dissolution: Dissolve 3-aminopyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add a solution of iodine monochloride (ICl) in the same solvent to the cooled solution of 3-aminopyridine. The stoichiometry is critical and should be carefully controlled to minimize the formation of di-iodinated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any unreacted iodine.

  • Extraction and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is often used as it can protonate the pyridine nitrogen, further activating the ring towards electrophilic attack.

  • Temperature: Low temperature is crucial to control the reaction rate and selectivity, preventing over-iodination and decomposition.

  • Quenching: Sodium thiosulfate is a reducing agent that effectively neutralizes the highly reactive and corrosive iodine monochloride.

Sandmeyer-type Reaction from 2-Chloro-3-aminopyridine

An alternative strategy involves a Sandmeyer-type reaction starting from the more readily available 2-chloro-3-aminopyridine.

Protocol 2: Sandmeyer Iodination

  • Diazotization: Dissolve 2-chloro-3-aminopyridine in an aqueous acidic solution (e.g., HCl or H2SO4) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise to form the corresponding diazonium salt.

  • Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution. Nitrogen gas will be evolved.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash with aqueous sodium thiosulfate to remove residual iodine, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Diazotization Conditions: The reaction must be carried out at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

  • Iodide Source: Potassium iodide is a cost-effective and readily available source of the iodide nucleophile.

Key Reactions of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its ability to undergo a wide range of chemical transformations at both the iodo and amino functionalities.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly amenable to oxidative addition to low-valent transition metal complexes, making it an ideal substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with a wide range of boronic acids and their derivatives.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupling_Reaction Suzuki-Miyaura Coupling This compound->Coupling_Reaction Boronic_Acid R-B(OH)2 Boronic_Acid->Coupling_Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupling_Reaction Base Base (e.g., Na2CO3, K3PO4) Base->Coupling_Reaction Solvent Solvent (e.g., Toluene/H2O, Dioxane) Solvent->Coupling_Reaction Product 2-Aryl/Alkyl-pyridin-3-amine Coupling_Reaction->Product Pyrido_Pyrazine_Synthesis Start This compound Condensation Condensation Start->Condensation Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Intramolecular Cu-catalyzed N-Arylation Intermediate->Cyclization Product Pyrido[2,3-b]pyrazine Cyclization->Product

Methodological & Application

Suzuki coupling reactions with 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

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Buchwald-Hartwig amination of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Heck reaction conditions for 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Investigating Heck Reaction Details

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Stille coupling protocols for 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Delving into Details

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Prioritizing Literature Review

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Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodopyridin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions involving 2-iodopyridin-3-amine. This versatile building block is a cornerstone in medicinal chemistry, and mastering its reactivity is crucial for the synthesis of novel therapeutics. This document moves beyond simple protocols to offer insights into the underlying mechanisms and rationale for experimental design, ensuring robust and reproducible outcomes.

Introduction: The Strategic Importance of the 2-Aminopyridine Moiety

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to form key hydrogen bond interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic versatility. This compound, in particular, offers two distinct reaction sites: the nucleophilic 3-amino group and the electrophilic 2-iodo position, which is primed for palladium-catalyzed cross-coupling. This duality allows for the strategic and often orthogonal introduction of molecular complexity, a critical aspect of modern drug design.

The challenge, however, lies in the potential for the amine group to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Therefore, a nuanced understanding of ligand and base selection is paramount for successful coupling.

Foundational Reaction Mechanisms: A Visual Overview

The success of any cross-coupling reaction hinges on the precise orchestration of the catalytic cycle. The following diagram illustrates the generalized palladium-catalyzed cross-coupling cycle, which forms the basis for the specific reactions discussed in this note.

Palladium_Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition of R-X Pd(0)Ln->Oxidative_Addition Ar-I R-Pd(II)-X R-Pd(II)-X(Ln) Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (e.g., with R'-M) R-Pd(II)-R' R-Pd(II)-R'(Ln) Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product R-R' (Product) Reductive_Elimination->Product R-Pd(II)-X->Transmetalation R'-M R-Pd(II)-R'->Reductive_Elimination Catalyst_Regeneration Catalyst Regeneration

Figure 1: Generalized Palladium Cross-Coupling Cycle. This diagram illustrates the key steps common to many palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups makes it particularly attractive for the synthesis of complex molecules.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Rationale:

  • Catalyst System: The combination of Pd(OAc)2 and PPh3 generates the active Pd(0) catalyst in situ. PPh3 serves as a ligand to stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings, specialized ligands like SPhos or XPhos may be required.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, activating the boronic acid.

  • Solvent System: The dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterConditionRationale
Catalyst Pd(OAc)2 / PPh3In situ generation of active Pd(0) catalyst.
Ligand PPh3Stabilizes the palladium center.
Base K2CO3Activates the boronic acid for transmetalation.
Solvent Dioxane/WaterSolubilizes both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient energy for the reaction to proceed.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon source

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd2(dba)3 (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Experimental Rationale:

  • Catalyst System: Pd2(dba)3 is a stable Pd(0) source. XPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common non-polar solvent for this transformation.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Add_Catalyst Add Pd2(dba)3 and XPhos Add_Base Add NaOtBu Add_Catalyst->Add_Base Add_Reactants Add this compound and Morpholine Add_Base->Add_Reactants Add_Solvent Add Toluene Add_Reactants->Add_Solvent Degas Degas with N2/Ar Add_Solvent->Degas Heat Heat to 100-110 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify

Figure 2: Buchwald-Hartwig Amination Workflow. A step-by-step overview of the experimental procedure.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to important structural motifs in medicinal chemistry.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon source

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in THF (5 mL) and triethylamine (5 mL).

  • Add Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Experimental Rationale:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is believed to activate the alkyne.

  • Base: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent.

  • Solvent: THF is a suitable solvent for this reaction, though in many cases, the reaction can be run neat in triethylamine.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider screening different ligands (e.g., bulky biarylphosphines for Buchwald-Hartwig) and bases. The choice of solvent can also significantly impact the reaction outcome.

  • Catalyst Deactivation: The amino group of the substrate can coordinate to the palladium center. The use of bulky ligands can often mitigate this issue.

  • Homocoupling: Homocoupling of the alkyne (Glaser coupling) can be a side reaction in Sonogashira couplings. Running the reaction under strictly anaerobic conditions can minimize this.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile tool in the arsenal of the medicinal chemist. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is essential for the successful synthesis of novel and complex molecules. The protocols and insights provided in this application note serve as a foundation for the development of robust and scalable synthetic routes in drug discovery programs.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016 , 116 (19), 12564–12649. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007 , 107 (3), 874–922. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. 2008 , 47 (34), 6338–6361. [Link]

use of 2-Iodopyridin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note & Protocol: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridopyrimidine scaffold is a cornerstone in the design of modern kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged core. A critical starting material for accessing this and related heterocyclic systems is 2-iodopyridin-3-amine. Its unique electronic and steric properties, particularly the strategic placement of the amino and iodo groups, render it an exceptionally versatile building block for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis of kinase inhibitors derived from this compound, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Introduction: The Strategic Importance of this compound

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.

This compound serves as a key precursor for the synthesis of a wide array of heterocyclic compounds with potent kinase inhibitory activity. The vicinal amino and iodo substituents on the pyridine ring provide two orthogonal handles for synthetic diversification. The amino group can participate in cyclization reactions to form fused ring systems, such as the highly sought-after pyridopyrimidines, while the iodo group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents at a key vector for interaction with the kinase active site.

The strategic utility of this compound is exemplified in the synthesis of numerous potent and selective kinase inhibitors targeting key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).

Synthetic Strategies & Mechanistic Considerations

The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation and the nature of the coupling partner.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between the 2-position of the pyridine ring and a variety of aryl or vinyl boronic acids or esters. This reaction is instrumental in introducing substituents that can occupy the hydrophobic pocket of the kinase active site.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid or ester, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, and base is crucial for achieving high yields and minimizing side reactions. For electron-deficient pyridines, such as this compound, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 2-position of the pyridine and a primary or secondary amine. This is a powerful strategy for introducing key hydrogen bond donors and acceptors that can interact with the hinge region of the kinase.

Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. A key difference is the formation of a palladium-amido complex after oxidative addition, which then undergoes reductive elimination to form the C-N bond. The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is critical to deprotonate the amine and facilitate the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the 2-position of the pyridine and a terminal alkyne. This reaction is valuable for introducing rigid, linear linkers or for accessing further functionalization through the alkyne moiety.

Mechanistic Rationale: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst activates the C-I bond, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. A base, typically an amine such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization depending on the specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - this compound (1 equiv) - Boronic Acid/Ester (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2 equiv) - Solvent (e.g., 1,4-Dioxane/H2O) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup: - Quench with H2O - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Final Product: 2-Arylpyridin-3-amine Purification->Product Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - this compound (1 equiv) - Amine (1.1 equiv) - Pd Catalyst (e.g., Pd2(dba)3, 2.5 mol%) - Ligand (e.g., Xantphos, 5 mol%) - Base (e.g., NaOtBu, 1.5 equiv) - Solvent (e.g., Toluene) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 90-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup: - Quench with sat. aq. NH4Cl - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Final Product: N-Substituted-pyridin-2,3-diamine Purification->Product Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Downstream_Kinase Downstream Kinase (e.g., BTK, JAK) Receptor->Downstream_Kinase Activates Signaling_Cascade Signaling Cascade Downstream_Kinase->Signaling_Cascade Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Leads to Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Receptor Blocks ATP Binding Inhibitor->Downstream_Kinase Blocks ATP Binding

2-Iodopyridin-3-amine as an intermediate for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note & Protocol: Strategic N-Arylation of 2-Iodopyridin-3-amine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Aryl-2-iodopyridin-3-amines

The N-arylation of 2-iodopyridin-3-amine is a pivotal transformation in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. The resulting N-aryl-2-iodopyridin-3-amine scaffold is a highly versatile intermediate. The nitrogen-linked aryl group provides a vector for molecular recognition and tuning of electronic properties, while the strategically positioned iodine atom serves as a handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This dual functionality allows for the rapid construction of complex, three-dimensional molecules with diverse pharmacophores and material properties. This document provides a detailed protocol for the efficient N-arylation of this compound, grounded in established catalytic principles and offering practical insights for researchers.

Mechanistic Considerations and Key Parameter Selection

The N-arylation of this compound is most commonly achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a powerful and general method for the formation of C-N bonds. Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Buchwald-Hartwig Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The aminopyridine coordinates to the Pd(II) center. A base then deprotonates the amine, forming an amido-Pd(II) complex.

  • Reductive Elimination: The N-aryl bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the N-aryl-2-iodopyridin-3-amine product.

The efficiency of this cycle is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-X Ar-X Aryl Halide Pd(II)_Complex Ar-Pd(II)(L_n)-X Oxidative_Addition->Pd(II)_Complex Amido_Complex Ar-Pd(II)(L_n)-N(H)R Pd(II)_Complex->Amido_Complex + Amine, - HX Amine This compound Base Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product N-Aryl-2-iodopyridin-3-amine Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol

This protocol is optimized for the N-arylation of this compound with a generic aryl bromide. Researchers should note that optimization may be required for different arylating agents.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound>98%Sigma-Aldrich, Combi-BlocksStore under inert atmosphere.
Aryl Bromide>98%Acros Organics, TCISubstrate dependent.
Pd₂(dba)₃Catalyst GradeStrem Chemicals, Sigma-AldrichTris(dibenzylideneacetone)dipalladium(0).
Xantphos>98%Strem Chemicals, Sigma-Aldrich4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.
Cs₂CO₃AnhydrousSigma-Aldrich, Alfa AesarCesium carbonate.
TolueneAnhydrousAcros Organics, Sigma-AldrichDry, degassed solvent is crucial.
Schlenk Flask------Or similar reaction vessel for inert atmosphere.
Magnetic Stirrer/Hotplate---------
Inert Gas SupplyHigh Purity---Argon or Nitrogen.
Pre-Reaction Setup: Ensuring an Inert Atmosphere

The success of the Buchwald-Hartwig amination is highly contingent on maintaining an oxygen-free environment, as the Pd(0) catalyst is susceptible to oxidation.

  • Vessel Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Addition:

    • To the cooled Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).

    • Add the aryl bromide (1.1 mmol, 1.1 equiv).

    • Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

    • In a separate vial, weigh out the catalyst and ligand: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol %) and Xantphos (0.06 mmol, 6 mol %). Add these to the Schlenk flask.

  • Inert Atmosphere Cycling: The flask is sealed with a rubber septum, and the atmosphere is evacuated under vacuum and backfilled with inert gas. This cycle should be repeated at least three times to ensure the complete removal of oxygen.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Aryl Bromide - Cs₂CO₃ - Pd₂(dba)₃ / Xantphos Flask_Prep Prepare Schlenk Flask (Dry, Inert Atmosphere) Reagents->Flask_Prep Add to Flask Solvent Add Anhydrous Toluene Flask_Prep->Solvent Degas Degas Solvent Solvent->Degas Heat Heat to 110 °C (Stirring) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Upon Completion Filter Filter through Celite Cool->Filter Extract Aqueous Workup (e.g., EtOAc/Water) Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product N-Aryl-2-iodopyridin-3-amine Purify->Final_Product Characterize

Caption: Step-by-step workflow for the N-arylation protocol.

Reaction Procedure
  • Solvent Addition: To the sealed Schlenk flask containing the solid reagents, add anhydrous, degassed toluene (5 mL per 1 mmol of this compound) via a syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Heating and Monitoring: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Reaction Quenching: Once the reaction is complete, the flask is removed from the heat and allowed to cool to room temperature.

Workup and Purification
  • Filtration: The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filter cake is washed with additional ethyl acetate.

  • Aqueous Workup: The combined organic filtrates are transferred to a separatory funnel and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-2-iodopyridin-3-amine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd(0)).- Insufficiently anhydrous/degassed solvent.- Inappropriate base or ligand.- Ensure a rigorously inert atmosphere throughout the setup and reaction.- Use freshly opened or properly stored anhydrous solvent.- Screen alternative ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄, LHMDS).
Formation of Side Products - Hydrodehalogenation of the aryl halide.- Homocoupling of the aryl halide.- Lower the reaction temperature.- Use a less sterically hindered ligand.- Ensure the purity of the starting materials.
Difficulty in Purification - Co-elution of product with starting materials or byproducts.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and avoid sources of ignition.

  • Bases: Cesium carbonate is a strong base and can be corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Pressurized Systems: Schlenk lines and vacuum systems should be handled with care to avoid implosion.

References

  • Title: A Simple and Efficient Copper-Catalyzed N-Arylation of Aryl Iodides with Amines and Amides Source: Organic Letters URL: [Link]

  • Title: Palladium-Catalyzed N-Arylation of Amines and Amides Source: Accounts of Chemical Research URL: [Link]

  • Title: Recent Advances in the Synthesis of N-Aryl Amines Source: Chemical Society Reviews URL: [Link]

Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines from 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold and the Versatility of 2-Iodopyridin-3-amine

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for drug design. The strategic derivatization of the pyridine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound serves as a highly versatile and strategic starting material for the synthesis of a diverse library of substituted pyridines. The presence of two distinct functional handles—the reactive iodine atom at the 2-position and the nucleophilic amine at the 3-position—allows for a wide range of selective chemical transformations. The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. Concurrently, the amino group can be readily acylated, alkylated, or utilized in cyclization reactions to construct fused heterocyclic systems. This dual functionality makes this compound a powerful building block for generating complex molecular architectures with significant potential for drug discovery and development.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The iodine atom at the C2 position of this compound is highly susceptible to oxidative addition to a low-valent palladium(0) species, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This section will detail the application of several key palladium-catalyzed cross-coupling reactions for the derivatization of this scaffold.

Suzuki-Miyaura Coupling: Formation of C-C (Aryl/Heteroaryl) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl bonds. The reaction of this compound with a variety of boronic acids or boronate esters, in the presence of a palladium catalyst and a base, provides access to a broad range of 2-aryl- and 2-heteroaryl-pyridin-3-amines.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, where the organic group is transferred from boron to palladium. The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of base is crucial for activating the boronic acid and facilitating the transmetalation step.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)pyridin-3-amine

  • Reagents and Materials:

    • This compound

    • (4-methoxyphenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

    • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

    • Stir the reaction mixture at 90 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)pyridin-3-amine.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085
4-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O9092
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF11078
Pyrimidine-5-boronic acidPd(OAc)₂/XPhosK₂CO₃Dioxane/H₂O9588

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// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Formation of C-C (Alkynyl) Bonds

The Sonogashira coupling enables the direct installation of an alkynyl group at the C2 position, a valuable transformation for generating intermediates for further cyclization reactions or for introducing rigid linkers in drug candidates. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Mechanism Insight: The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the desired 2-alkynylpyridine.

Experimental Protocol: Synthesis of 2-(phenylethynyl)pyridin-3-amine

  • Reagents and Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add THF (10 mL) and triethylamine (3.0 mmol).

    • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(phenylethynyl)pyridin-3-amine.

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives. By coupling this compound with a primary or secondary amine, a diverse range of 2-amino-substituted pyridines can be accessed. These products are often key intermediates in the synthesis of biologically active compounds.

Mechanism Insight: Similar to other palladium-catalyzed cross-coupling reactions, the cycle involves oxidative addition of the C-I bond to Pd(0), followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by a base, followed by reductive elimination, forms the new C-N bond and regenerates the catalyst. The choice of ligand is critical for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often being employed.

Experimental Protocol: Synthesis of N-benzyl-2-aminopyridin-3-amine

  • Reagents and Materials:

    • This compound

    • Benzylamine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOᵗBu)

    • Toluene

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add toluene (10 mL) and benzylamine (1.2 mmol).

    • Stir the reaction mixture at 100 °C for 16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-aminopyridin-3-amine.

Part 2: Derivatization of the Amino Group and Cyclization Strategies

The amino group at the C3 position offers a complementary site for derivatization, allowing for the construction of more complex molecular architectures, including fused heterocyclic systems.

Acylation and Sulfonylation of the Amino Group

The primary amine of this compound can be readily acylated or sulfonylated using standard conditions to introduce a variety of functional groups. These reactions are typically high-yielding and provide access to a wide range of amides and sulfonamides, which can be valuable for modulating the physicochemical properties of the final compounds.

Synthesis of Fused Heterocyclic Systems: Pyrido[3,2-d]pyrimidines

A particularly powerful application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems such as pyrido[3,2-d]pyrimidines. These scaffolds are present in numerous kinase inhibitors and other biologically active molecules.

Synthetic Strategy: A common approach involves a two-step sequence. First, the amino group of this compound is acylated. The resulting amide then undergoes an intramolecular cyclization, often under basic or acidic conditions, to form the fused pyrimidine ring. The iodine at the C2 position can be retained for further diversification or can be removed via a subsequent reaction.

Experimental Protocol: Synthesis of 4-amino-2-methylpyrido[3,2-d]pyrimidine

  • Step 1: Acylation of this compound

    • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

    • Add triethylamine (1.5 mmol) and cool the mixture to 0 °C.

    • Add acetyl chloride (1.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(2-iodopyridin-3-yl)acetamide.

  • Step 2: Intramolecular Cyclization

    • To the crude N-(2-iodopyridin-3-yl)acetamide (1.0 mmol), add phosphorus oxychloride (POCl₃) (5 mL).

    • Heat the mixture at 100 °C for 4 hours.

    • Cool the reaction to room temperature and carefully quench by pouring onto ice.

    • Neutralize with a concentrated ammonium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford 4-chloro-2-methylpyrido[3,2-d]pyrimidine.

    • The chloro group can then be displaced with ammonia or an amine to yield the final product.

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Iodopyridin-3-amine Scaffold

This compound is a highly valuable and versatile building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the juxtaposition of an amino group, a halogen atom, and the pyridine nitrogen, make it a privileged scaffold for the synthesis of a diverse array of complex molecules. The electron-donating amino group at the C3 position and the electron-withdrawing nature of the pyridine nitrogen create a distinct reactivity profile, while the iodine atom at the C2 position serves as an excellent leaving group for a multitude of transition-metal-catalyzed cross-coupling reactions. This combination allows for the selective and efficient introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activities of the target compounds. This guide provides a detailed exploration of the key strategies for the functionalization of the this compound ring, with a focus on practical, field-proven protocols and the underlying mechanistic principles.

Part 1: Strategic Approaches to C-C Bond Formation

The formation of new carbon-carbon bonds at the C2 position of this compound is a cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions are the most powerful tools for achieving this transformation, offering broad substrate scope and high functional group tolerance.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is arguably the most widely used method for the arylation and heteroarylation of this compound. This reaction involves the coupling of the iodo-scaffold with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for efficient and selective coupling, as it influences the rates of these elementary steps.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: In a clean, dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a ligand like SPhos (0.1 equiv.).

  • Solvent Addition and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water (4:1). The reaction mixture should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound

Boronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10092
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O9088
Thiophen-2-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11095
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a powerful and direct route to introduce alkynyl functionalities at the C2 position. This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper salts in the presence of a base.

Mechanistic Insights: The Sonogashira coupling is believed to proceed via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The subsequent reductive elimination furnishes the desired alkynylated product.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a copper(I) salt, typically CuI (0.1 equiv.).

  • Solvent and Base: Add a suitable solvent, commonly THF or DMF, followed by a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Degassing and Reaction: Degas the reaction mixture with an inert gas for 15-20 minutes. Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Purification Reagents This compound Terminal Alkyne Degas Degas with Ar/N2 Reagents->Degas Catalysts Pd(PPh3)4 CuI Catalysts->Degas Base_Solvent Et3N or DIPEA THF or DMF Base_Solvent->Degas Stir Stir at RT or Heat Degas->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product 2-Alkynylpyridin-3-amine Purify->Product

Caption: Workflow for the Sonogashira coupling reaction.

Part 2: Strategic Approaches to C-N Bond Formation

The introduction of nitrogen-containing substituents at the C2 position is of paramount importance in drug discovery, as these groups can significantly influence the pharmacological properties of a molecule. The Buchwald-Hartwig amination is the preeminent method for achieving this transformation.

Buchwald-Hartwig Amination: A Gateway to Diverse Amines

The Buchwald-Hartwig amination allows for the coupling of this compound with a wide variety of primary and secondary amines, as well as amides and other N-nucleophiles. The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.

Mechanistic Nuances: Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via an oxidative addition-reductive elimination catalytic cycle. The key steps involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the desired C-N coupled product. The nature of the ligand is critical in promoting the reductive elimination step, which is often the rate-limiting step of the cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Assembly: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.), a palladium precursor like Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand, for instance, XPhos (0.08 equiv.) or RuPhos (0.08 equiv.).

  • Solvent and Reaction Conditions: Add a dry, degassed solvent, typically toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction's progress by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash chromatography on silica gel.

Buchwald_Hartwig_Pathway cluster_reactants Starting Materials cluster_catalyst Catalytic System IodoPyridine This compound Reaction Buchwald-Hartwig Amination IodoPyridine->Reaction Amine Primary/Secondary Amine Amine->Reaction Base NaOtBu / LHMDS Base->Reaction Pd_Source Pd2(dba)3 Pd_Source->Reaction Ligand XPhos / RuPhos Ligand->Reaction Product N-Substituted Pyridin-3-amine Reaction->Product

Caption: Key components of the Buchwald-Hartwig amination.

Part 3: Orthogonal Functionalization Strategies

While the C2 position is the primary site for functionalization due to the presence of the iodine atom, the amino group at the C3 position and the pyridine ring itself offer opportunities for further, orthogonal modifications.

N-Functionalization of the Amino Group

The amino group at the C3 position can be readily functionalized through standard organic transformations such as acylation, sulfonylation, and alkylation. These reactions are typically high-yielding and allow for the introduction of a wide range of functional groups that can modulate the properties of the final molecule.

Electrophilic Aromatic Substitution on the Pyridine Ring

While the pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution than benzene, the presence of the activating amino group can facilitate reactions such as nitration or halogenation at the C4 or C6 positions, depending on the reaction conditions. Careful control of the reaction parameters is necessary to achieve selectivity and avoid side reactions.

Conclusion

The strategic functionalization of this compound is a powerful approach for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, and reaction conditions are paramount for achieving high efficiency and selectivity. The protocols and insights provided in this guide serve as a valuable resource for researchers seeking to exploit the full synthetic potential of this versatile building block.

References

  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Palladium Catalysts in Cross-Coupling: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ligand Design in Palladium Catalysis: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

large-scale synthesis of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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purification of 2-Iodopyridin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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improving yield in 2-Iodopyridin-3-amine synthesis

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challenges in Suzuki coupling with 2-Iodopyridin-3-amine

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preventing decomposition of 2-Iodopyridin-3-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Reaction Investigation

I've started with comprehensive Google searches, homing in on the decomposition pathways of 2-iodopyridin-3-amine. I'm focusing on factors like light, heat, and reagents, so I can establish their impact. I plan to broaden my search based on initial findings.

Exploring Prevention Methods

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Unveiling Decomposition Details

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Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving aminopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical C-N bond-forming reactions. Here, we will dissect frequently encountered issues, provide scientifically-grounded explanations, and offer actionable, step-by-step protocols to get your reactions back on track.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Buchwald-Hartwig reaction with an aminopyridine shows low to no conversion. What are the primary factors to investigate?

Low or no conversion in the amination of aminopyridines is a common hurdle. The inherent electronic properties and coordination behavior of the pyridine ring often complicate the catalytic cycle. Here’s a systematic approach to troubleshooting:

A. Catalyst Inhibition by the Pyridinic Nitrogen

The lone pair on the pyridinic nitrogen of your aminopyridine substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is particularly problematic with 2-aminopyridines, where the nitrogen atom is sterically accessible.

  • Expert Insight: This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst. The choice of ligand is paramount to mitigate this effect.

  • Troubleshooting Protocol:

    • Ligand Modification: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos can sterically hinder the coordination of the pyridine nitrogen to the palladium center, favoring the desired catalytic turnover.

    • Catalyst Precursor: Consider using a pre-formed palladium-ligand complex (e.g., a G3 or G4 palladacycle). These can sometimes offer enhanced stability and activity.

B. Inappropriate Base Selection

The choice of base is critical and can significantly impact the reaction outcome. A base that is too weak may not efficiently deprotonate the aminopyridine, while an overly strong base can lead to side reactions.

  • Expert Insight: The pKa of the aminopyridine and the reaction temperature are key considerations. For many aminopyridine couplings, a strong, non-nucleophilic base is required.

  • Troubleshooting Protocol:

    • Base Screening: If using a common base like NaOt-Bu or K₃PO₄ with limited success, consider screening other bases such as LiHMDS or K₂CO₃.

    • Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent at the operating temperature. Poor solubility can lead to inconsistent results.

C. Solvent Effects

The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species.

  • Expert Insight: Aprotic polar solvents are generally preferred for Buchwald-Hartwig reactions.

  • Troubleshooting Protocol:

    • Solvent Screening: If your reaction is sluggish in a common solvent like toluene, consider switching to or using a mixture with dioxane, THF, or t-amyl alcohol.

    • Water Content: Ensure you are using anhydrous solvents. Water can hydrolyze the phosphine ligands and deactivate the catalyst.

Logical Troubleshooting Flow for Low Conversion

low_conversion start Low/No Conversion ligand Evaluate Ligand Is it bulky and electron-rich? (e.g., XPhos, RuPhos) start->ligand Step 1 base Assess Base Is it strong enough and soluble? (e.g., NaOtBu, LiHMDS) ligand->base Step 2 solvent Check Solvent Is it anhydrous and aprotic polar? (e.g., Toluene, Dioxane) base->solvent Step 3 catalyst Consider Catalyst Precursor Using a pre-formed palladacycle? solvent->catalyst Step 4 outcome Improved Conversion catalyst->outcome

Caption: A systematic troubleshooting workflow for low conversion issues.

Question 2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that consumes your starting material and reduces the overall yield.

A. Understanding the Mechanism

This side reaction often arises from a competitive β-hydride elimination pathway or from reductive processes involving trace water or other proton sources.

  • Expert Insight: The choice of ligand and base can significantly influence the rate of hydrodehalogenation relative to the desired amination.

B. Mitigation Strategies

  • Troubleshooting Protocol:

    • Ligand Choice: Employing more electron-donating and sterically hindered ligands can often favor the desired reductive elimination step over side reactions. Consider ligands from the Josiphos family or Buchwald's biarylphosphine ligands.

    • Base Strength: Using a weaker base, if compatible with the aminopyridine's pKa, can sometimes reduce the rate of hydrodehalogenation. A careful screening of bases like K₂CO₃ or Cs₂CO₃ may be beneficial.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

Quantitative Comparison of Ligand Effects on a Model Reaction

LigandAryl HalideAminopyridineYield (%)Hydrodehalogenation (%)
XPhos4-chlorotoluene2-aminopyridine855
SPhos4-chlorotoluene2-aminopyridine7812
RuPhos4-bromobenzonitrile3-aminopyridine92<3

This table is a representative example and actual results may vary.

Question 3: My reaction is forming significant amounts of diarylated aminopyridine. What causes this and how can I prevent it?

The formation of a diarylated product, where two aryl groups are coupled to the same amino nitrogen, can be a significant issue, especially with primary aminopyridines.

A. Mechanistic Rationale

Diarylation occurs when the monoarylated aminopyridine product successfully re-enters the catalytic cycle and undergoes a second amination.

  • Expert Insight: This is often favored when the monoarylated product is more reactive than the starting aminopyridine, or when the reaction conditions are too harsh.

B. Control Measures

  • Troubleshooting Protocol:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the aminopyridine relative to the aryl halide can help suppress diarylation.

    • Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS. Stopping the reaction once the starting aryl halide is consumed can prevent over-arylation. Lowering the reaction temperature may also help.

    • Ligand Effects: Less bulky ligands can sometimes promote diarylation. Sticking to sterically demanding ligands like BrettPhos or XPhos can disfavor the second coupling.

Visualizing the Competing Reaction Pathways

diarylation cluster_0 Desired Pathway cluster_1 Side Reaction Aryl-XH2N-Py Aryl-XH2N-Py Aryl-HN-Py Aryl-HN-Py Aryl-XH2N-Py->Aryl-HN-Py Pd/Ligand Aryl-HN-PyAryl-X Aryl-HN-PyAryl-X Aryl2N-Py Aryl2N-Py Aryl-HN-PyAryl-X->Aryl2N-Py Pd/Ligand Aryl-X Aryl-X H2N-Py H2N-Py

Caption: Competing pathways leading to mono- and diarylation products.

General Experimental Protocol for Buchwald-Hartwig Amination of an Aminopyridine

This protocol serves as a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the aminopyridine (1.2 mmol), the phosphine ligand (0.02 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

References

  • Title: A General System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews URL: [Link]

  • Title: A Simple, Air-Stable, and Efficient Precatalyst for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides Source: Organic Letters URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: The Journal of Organic Chemistry URL: [Link]

dealing with low reactivity of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Reactivity Assessment

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Deepening Catalytic Systems Search

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Expanding Information Gathering

I'm now expanding my search to establish which common issues are reported for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I am then focusing on specific and novel catalytic conditions, including ligands, bases, and general reaction conditions designed to increase the reactivity of this compound. Also, I am investigating steric and electronic properties to build a strong base. \n\n I am compiling all of the gathered info in a question-and-answer format, similar to a technical support center. I'm structuring this as a "Frequently Asked Questions" section, which addresses problems, along with a "Troubleshooting Guide". Each suggested solution is accompanied by the underlying principles. Then, I am structuring step-by-step protocols for key reactions. I will create Graphviz diagrams, including reaction mechanisms, workflows, and reactions components.

scale-up issues for the synthesis of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Synthesis Investigation

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Analyzing Scale-Up Issues

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workup procedures for reactions involving 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I've initiated comprehensive searches to gather information on the chemical properties of 2-iodopyridin-3-amine. I'm focusing on its reactivity, solubility, stability, and typical reactions to begin building a foundational understanding.

Planning Data Gathering

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Initiating Detailed Research

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characterization of byproducts in 2-Iodopyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Iodopyridin-3-amine. We will delve into the characterization of common byproducts, offering field-proven insights and validated protocols to ensure the integrity of your synthesis.

Section 1: Understanding the Synthetic Landscape and Potential Pitfalls

The synthesis of this compound is a critical step in the development of numerous pharmaceutical compounds. While several synthetic routes exist, each presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. Understanding the underlying reaction mechanisms is paramount to troubleshooting and optimizing your synthesis for higher purity and yield.

A common and direct approach involves the iodination of 2-aminopyridine. However, this method can be plagued by a lack of regioselectivity and the potential for over-iodination. An alternative, and often preferred, route is the Sandmeyer reaction, starting from 2-aminopyridine-3-carboxylic acid or a related precursor. This multi-step process, while potentially more complex, can offer greater control over the final product's purity.

FAQ 1: We are observing multiple spots on our TLC analysis after the iodination of 2-aminopyridine. What are the likely byproducts?

During the direct iodination of 2-aminopyridine, several byproducts can form due to the activating effect of the amino group, which can lead to substitution at multiple positions on the pyridine ring.

Likely Byproducts:

  • Di-iodinated species: The high reactivity of the pyridine ring, enhanced by the amino group, can lead to the formation of di-iodinated pyridines. The most common of these is 2-amino-3,5-diiodopyridine.

  • Other positional isomers: Depending on the reaction conditions, you may also see the formation of other mono-iodinated isomers, such as 2-amino-5-iodopyridine and 2-amino-6-iodopyridine.

  • Starting material: Incomplete reaction will result in the presence of unreacted 2-aminopyridine.

Troubleshooting Workflow for Byproduct Identification:

TLC Multiple Spots on TLC LCMS Run LC-MS Analysis TLC->LCMS Characterize mass NMR Isolate Fractions & Run 1H NMR LCMS->NMR Confirm structure Di_Iodo Di-iodinated Species (e.g., 2-amino-3,5-diiodopyridine) NMR->Di_Iodo Pos_Isomers Positional Isomers (e.g., 2-amino-5-iodopyridine) NMR->Pos_Isomers Start_Mat Unreacted Starting Material NMR->Start_Mat Optimize Optimize Reaction Conditions Di_Iodo->Optimize Based on identified byproducts Pos_Isomers->Optimize Based on identified byproducts Start_Mat->Optimize Based on identified byproducts

Caption: Workflow for identifying byproducts in 2-aminopyridine iodination.

Experimental Protocol: Flash Chromatography for Isomer Separation

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Analysis: Combine fractions containing the pure desired product and analyze by ¹H NMR and mass spectrometry to confirm identity and purity.

FAQ 2: Our synthesis via the Sandmeyer reaction is yielding a significant amount of a dark, tarry substance. What is causing this and how can we prevent it?

The Sandmeyer reaction, while generally reliable, can be sensitive to reaction conditions. The formation of dark, insoluble byproducts often points to the decomposition of the diazonium salt intermediate or side reactions involving radical species.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Diazonium Salt Decomposition The diazonium salt is unstable, especially at elevated temperatures. Decomposition can lead to the formation of phenolic byproducts and polymeric tars.Maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. Ensure efficient stirring to dissipate heat.
Radical Side Reactions The copper(I) catalyst used in the Sandmeyer reaction can promote radical pathways, leading to the formation of dimers and other undesired products.Use a stoichiometric amount of the copper(I) salt and consider the addition of a radical scavenger, such as hydroquinone, in small quantities.
Impure Starting Material Impurities in the starting 2-aminopyridine-3-carboxylic acid can interfere with the reaction and contribute to byproduct formation.Recrystallize the starting material before use to ensure high purity.

Authoritative Insight: The stability of diazonium salts is highly dependent on temperature and the presence of stabilizing counter-ions. Strict temperature control is the most critical parameter to prevent decomposition and the subsequent formation of phenolic impurities and tars.

Section 2: Advanced Characterization of Challenging Byproducts

In some instances, byproducts may be difficult to identify using standard techniques alone. Co-elution on chromatography or similar mass-to-charge ratios can complicate analysis.

FAQ 3: We have identified a byproduct with the same mass as our desired product, this compound, but with a different retention time. What could this be?

This scenario strongly suggests the presence of a positional isomer. During the synthesis, particularly through direct iodination, the iodine atom can be introduced at different positions on the pyridine ring.

Potential Isomers of this compound:

  • 2-Iodo-5-aminopyridine

  • 2-Iodo-6-aminopyridine

  • 4-Iodo-2-aminopyridine

Characterization Strategy:

  • High-Resolution Mass Spectrometry (HRMS): While the nominal mass may be the same, HRMS can reveal subtle differences in the exact mass, potentially aiding in identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between positional isomers. The coupling patterns and chemical shifts of the aromatic protons are unique to each isomer. For example, the coupling constants between adjacent protons (³JHH) are typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller (2-3 Hz), and para coupling (⁵JHH) is often close to 0 Hz.

  • 2D NMR Techniques: In cases of complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in definitively assigning the structure.

Logical Relationship Diagram for Isomer Identification:

Same_Mass Byproduct with Same Mass Isomer_Hypothesis Hypothesis: Positional Isomer Same_Mass->Isomer_Hypothesis NMR_Analysis 1H and 13C NMR Analysis Isomer_Hypothesis->NMR_Analysis Coupling_Analysis Analyze Coupling Constants and Chemical Shifts NMR_Analysis->Coupling_Analysis Structure_Confirmation Confirm Isomeric Structure Coupling_Analysis->Structure_Confirmation

Caption: Logical flow for the identification of positional isomers.

FAQ 4: Our product appears to be degrading over time, showing new impurity spots on TLC. What is the likely degradation pathway?

This compound, like many halo-pyridines, can be susceptible to degradation, particularly when exposed to light or air.

Potential Degradation Pathways:

  • De-iodination: The carbon-iodine bond can be labile and may cleave under certain conditions, leading to the formation of 2-aminopyridine. This is often accelerated by light.

  • Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This is more likely to occur in the presence of oxidizing agents or upon prolonged exposure to air.

  • Dimerization: Under certain conditions, particularly in the presence of a palladium catalyst or other transition metals, dimerization can occur to form bipyridine derivatives.

Preventative Measures:

  • Storage: Store the purified this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

  • Purification: Ensure that the final product is free of any residual catalysts or reagents that could promote degradation.

References

  • Laali, K. K., & Larin, A. A. (2007). Diazotization of Poorly Basic Anilines and Heterocyclic Amines in Ionic Liquids. The Journal of Organic Chemistry, 72(18), 6779–6789. [Link]

Technical Support Center: Optimizing Ligand Selection for 2-Iodopyridin-3-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-iodopyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, building block. The unique electronic and coordinating properties of this compound present distinct hurdles that can often be overcome by a rational choice of ligand. This document provides in-depth, experience-based answers to common problems, moving beyond simple protocols to explain the chemical principles behind our troubleshooting recommendations.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of this compound in palladium-catalyzed cross-coupling reactions.

Q1: Why is ligand selection so critical when working with this compound?

A1: The structure of this compound contains two key features that can complicate standard cross-coupling protocols: the pyridine ring nitrogen and the adjacent primary amine. Both are Lewis basic sites that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive complexes, effectively "poisoning" the catalyst and preventing the desired reaction.[1][2] A well-chosen ligand is essential to modulate the catalyst's electronic and steric properties, preventing this unwanted coordination and promoting the desired catalytic cycle.[3]

Q2: What are the main classes of ligands I should consider for this substrate?

A2: The two primary classes of ligands that have shown the most success are phosphine-based ligands and N-heterocyclic carbenes (NHCs) .

  • Phosphine Ligands: These are the most traditional choice and can be further divided. Bulky, electron-rich monodentate phosphines (e.g., P(t-Bu)3, SPhos, XPhos) are excellent for promoting oxidative addition and reductive elimination.[4] Bidentate phosphines (e.g., dppf, Xantphos) can offer greater stability to the catalytic complex and their "bite angle" can be tuned to influence reaction outcomes.[5][6][7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium.[8] This stability can prevent catalyst decomposition (formation of palladium black) and they are often highly effective for challenging substrates, including less reactive aryl chlorides.[9]

Q3: My reaction isn't working. Should I change the ligand, the palladium precursor, or the base first?

A3: While all components are crucial, the ligand often provides the most dramatic improvement for a stalled reaction. A common starting point is to use a robust palladium(II) precatalyst like Pd(OAc)2 or a pre-formed Pd(0) source like Pd2(dba)3, paired with a ligand. If you see no conversion, screening a different class of ligand (e.g., switching from a simple phosphine like PPh3 to a Buchwald-type biarylphosphine like SPhos) is a high-impact first step.[10][11] Base and solvent choice are also critical but are often optimized after a promising ligand-catalyst system is identified.[11][12]

Q4: Can the pyridine nitrogen truly poison the catalyst? How does a ligand prevent this?

A4: Yes, this is a well-documented challenge with nitrogen-containing heterocycles.[1][13][14] The lone pair on the pyridine nitrogen can coordinate to the open coordination site on the palladium center required for the catalytic cycle to proceed. A bulky ligand sterically shields the palladium center, making it more difficult for the pyridine nitrogen to coordinate. Furthermore, an electron-rich ligand can make the palladium center less electrophilic, reducing its affinity for the pyridine nitrogen. This allows the intended catalytic pathway to proceed more efficiently.[3]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format, providing detailed scientific rationale for each recommendation.

Problem 1: Low or No Conversion to Product

You have assembled your reaction with this compound, a coupling partner, a palladium source, a ligand, and a base, but analysis (TLC, LC-MS) shows only starting materials.

Possible Cause: Ineffective Catalyst Activation or a Stalled Catalytic Cycle. This is often due to an unstable Pd(0) species or a slow oxidative addition or reductive elimination step.

Solutions & Scientific Rationale:

  • Switch to a Bulky, Electron-Rich Monodentate Phosphine:

    • Recommendation: Replace standard ligands like PPh3 with a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or a sterically hindered alkylphosphine (e.g., P(t-Bu)3).[4]

    • Why it Works: These ligands are designed to favor the formation of a monoligated L-Pd(0) species. This coordinatively unsaturated complex is highly reactive and promotes the often rate-limiting oxidative addition step with the aryl iodide.[3] The ligand's bulk also accelerates the final reductive elimination step to release the product.[6][7]

  • Employ an N-Heterocyclic Carbene (NHC) Ligand:

    • Recommendation: Use a commercially available Pd-NHC precatalyst (e.g., PEPPSI™-IPr or a JohnPhos-type catalyst).

    • Why it Works: NHCs are exceptionally strong σ-donors, forming highly stable and robust bonds with the palladium center.[8][15][16] This strong bond prevents catalyst decomposition and can drive the reaction forward even with challenging substrates. The high stability of the Pd-NHC complex can be particularly beneficial in overcoming catalyst inhibition by the substrate's amine or pyridine groups.[9]

  • Consider a Bidentate Ligand with a Wide "Bite Angle":

    • Recommendation: Try a ligand such as Xantphos or dppf.

    • Why it Works: The "bite angle" is the P-Pd-P angle in the complex. Ligands with wide bite angles (generally >100°) are known to facilitate the reductive elimination step.[5][6][7] By accelerating this final step, the overall catalytic turnover rate can be significantly increased, pushing a sluggish reaction to completion.[17]

G start Low / No Conversion ligand_class Current Ligand Class? start->ligand_class simple_phos Simple Phosphine (e.g., PPh3) ligand_class->simple_phos bidentate Bidentate Phosphine (e.g., dppe) ligand_class->bidentate other Other / Ineffective ligand_class->other switch_to_buchwald Switch to Bulky Monodentate (e.g., SPhos, XPhos) Rationale: Accelerate OA/RE simple_phos->switch_to_buchwald end Re-evaluate Reaction switch_to_buchwald->end switch_to_wide_bite Switch to Wide Bite Angle (e.g., Xantphos) Rationale: Promote RE bidentate->switch_to_wide_bite switch_to_wide_bite->end try_nhc Try an NHC Ligand (e.g., PEPPSI-IPr) Rationale: High Stability, Strong Donor other->try_nhc try_nhc->end G pd0 L-Pd(0) (Active Catalyst) pd_ii Ar-Pd(II)-I(L) (Oxidative Adduct) pd0->pd_ii Oxidative Addition (Ar-I) Promoted by electron-rich, bulky ligands decomp Pd(black) (Decomposition) pd0->decomp Unstable without strong ligand (e.g., NHC) transmetal Ar-Pd(II)-R(L) (Transmetalation) pd_ii->transmetal Transmetalation (R-M) product Product Ar-R transmetal->product Reductive Elimination Accelerated by bulky ligands & wide bite angles product->pd0

Caption: Simplified Pd catalytic cycle showing key steps influenced by ligand properties.

Section 3: Model Experimental Protocol

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction.

Reaction: Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • SPhos (4 mol%)

  • Pd2(dba)3 (2 mol%)

  • Potassium Phosphate (K3PO4), finely ground (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, K3PO4, Pd2(dba)3, and SPhos. [2]2. Seal the vial with a septum cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio (e.g., 2 mL dioxane, 0.2 mL water).

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Upon completion (disappearance of the starting iodide), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl amine.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews. Available at: [Link]

  • Di-nella, A., et al. (2022). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics. Available at: [Link]

  • van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Available at: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Ma, S., et al. (2014). Ligand bite angle-dependent palladium-catalyzed cyclization of propargylic carbonates to 2-alkynyl azacycles or cyclic dienamides. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Hemmert, J. W., et al. (2018). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organic Letters. Available at: [Link]

  • D'Arrisso, M., et al. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E 2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Ball, L. T., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Reddit. (2023). Problems with Suzuki coupling. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of phosphine and NHC ligands. Available at: [Link]

  • ResearchGate. (n.d.). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Available at: [Link]

  • Ball, L. T., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available at: [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • American Chemical Society. (n.d.). Catalytic N=N coupling reactions. Available at: [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Available at: [Link]

  • MilliporeSigma. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • Moses, J. E., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Buchwald, S. L., et al. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Influence of an amine group on the highly efficient reversible adsorption of iodine in two novel isoreticular interpenetrated pillared-layer microporous metal–organic frameworks. Available at: [Link]

  • ResearchGate. (2023). Copper- and Ligand-Free Sonogashira Cross-Coupling: Access to Novel 3-Aminoindole Derivatives and Their Biological Evaluations. Available at: [Link]

Sources

managing air and moisture sensitivity of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Sensitivity

I'm starting with Google searches to learn about the properties and reactivity of 2-Iodopyridin-3-amine, with a focus on its sensitivity. I'll be gathering information on its stability, safe handling, proper storage, and typical reactions, all with an eye on potential hazards.

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optimizing reaction temperature and time for 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial queries focus on 2-iodopyridin-3-amine synthesis and optimization, with specific attention on reaction conditions. I'm prioritizing temperature and time, hoping to unearth crucial reaction details.

Deepening Research & Analysis

I've expanded my initial search queries to include the Sandmeyer reaction, diazotization, and iodination of 2-aminopyridine, aiming for a broader data net. Now, I'm diving into the search results, parsing the data for common synthetic routes, key parameters (especially time and temp), side reactions, and troubleshooting hints. I'm building a troubleshooting guide that incorporates FAQs. I will soon be structuring this as a tech support center.

Structuring Tech Support Data

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Refining Search Strategies

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Refining Technical Document Structure

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Refining Synthesis Protocols

I'm now zeroing in on the specifics, seeking concrete optimization data and protocols for this compound synthesis. I'm focusing on temperature, time, and specific reaction challenges to develop troubleshooting. I will design a structured "Technical Support Center" with FAQs and a troubleshooting guide. I plan tables and diagrams for experimental workflow and data presentation.

Refining Troubleshooting Scenarios

I'm now zeroing in on realistic troubleshooting scenarios. I'm focusing on synthesizing the gathered research into detailed answers. I'm prioritizing addressing potential issues, such as low yield and unwanted side reactions, and including details on experimental design for optimization. Data and diagrams are planned.

I have created an initial design for experimental protocols, with specific focus on temperature and time effects. I am researching common side reactions and searching for ways to monitor the progress of the reaction to improve experimental design. I'll include the search terms listed in the execution steps to find details for troubleshooting.

Refining Technical Guide Structure

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromopyridin-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 2-halopyridin-3-amine scaffold is a privileged core in numerous biologically active molecules. However, the choice between a bromo or iodo substituent at the 2-position can have significant consequences for reactivity in popular cross-coupling reactions. This guide provides an in-depth comparison of 2-iodo- and 2-bromopyridin-3-amine, supported by experimental data and mechanistic insights, to inform your synthetic strategy.

The Fundamental Difference: Carbon-Halogen Bond Strength

The divergent reactivity of 2-iodo- and 2-bromopyridin-3-amine is fundamentally rooted in the difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bond dissociation energies (BDEs). The C-I bond is significantly weaker and more polarizable than the C-Br bond. This lower BDE means that less energy is required to cleave the C-I bond, making 2-iodopyridin-3-amine generally more reactive in reactions where the cleavage of this bond is the rate-determining step.

A pivotal step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. During this step, the C-X bond is broken, and the palladium inserts itself to form a palladium(II) species. Due to the weaker C-I bond, this compound undergoes oxidative addition more readily and at lower temperatures than its bromo counterpart.

cluster_0 Oxidative Addition Step cluster_1 Relative Rates Pd(0)L2 Pd(0)L2 Transition_State [Ar--Pd(L2)--X]‡ Pd(0)L2->Transition_State Ar-X Ar-X (2-Halopyridin-3-amine) Ar-X->Transition_State Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Transition_State->Ar-Pd(II)(X)L2 Rate Determining Step Rate_I Ar-I: Faster Rate_Br Ar-Br: Slower

Figure 1. Generalized oxidative addition step in palladium-catalyzed cross-coupling reactions. The cleavage of the Ar-X bond is typically the rate-determining step, with the weaker C-I bond leading to a faster reaction rate.

Comparative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of this compound is not merely theoretical. Experimental data consistently demonstrates its superiority in various widely used cross-coupling reactions, often translating to higher yields, shorter reaction times, and milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In a comparative study, the coupling of 2-halopyridin-3-amines with various boronic acids typically shows that the iodo-substituted pyridine reacts more efficiently.

SubstrateBoronic AcidCatalyst SystemConditionsYield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C, 2h92
2-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100 °C, 12h78
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃Dioxane, 90 °C, 1.5h95
2-Bromopyridin-3-amine4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃Dioxane, 110 °C, 8h85

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 2-halopyridin-3-amine (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the solvent (e.g., Toluene/H₂O mixture).

  • Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Start Combine Reactants (2-Halopyridin-3-amine, Boronic Acid, Base) Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert_Atmosphere Add_Catalyst Add Pd Catalyst & Solvent Inert_Atmosphere->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to Suzuki coupling, the increased reactivity of the C-I bond in this compound facilitates this transformation under milder conditions.

SubstrateAmineCatalyst SystemConditionsYield (%)Reference
This compoundMorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 90 °C, 4h88
2-Bromopyridin-3-amineMorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110 °C, 16h75
This compoundAnilinePd(OAc)₂, BINAP, Cs₂CO₃Dioxane, 100 °C, 3h91
2-Bromopyridin-3-amineAnilinePd(OAc)₂, BINAP, Cs₂CO₃Dioxane, 120 °C, 10h82

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu).

  • Add the 2-halopyridin-3-amine and the amine coupling partner.

  • Add the solvent (e.g., Toluene) and seal the vial.

  • Remove the vial from the glovebox and heat to the desired temperature with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The trend of higher reactivity for the iodo-substituted pyridine continues in this transformation, often allowing for copper-free conditions which can be advantageous in certain synthetic contexts.

SubstrateAlkyneCatalyst SystemConditionsYield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂, CuI, Et₃NTHF, 25 °C, 1h94
2-Bromopyridin-3-aminePhenylacetylenePd(PPh₃)₂, CuI, Et₃NTHF, 60 °C, 6h80
This compoundTrimethylsilylacetylenePd(OAc)₂, SPhos, K₂CO₃Dioxane, 80 °C, 2.5h90
2-Bromopyridin-3-amineTrimethylsilylacetylenePd(OAc)₂, SPhos, K₂CO₃Dioxane, 100 °C, 12h72

Practical Considerations and Cost-Effectiveness

While the superior reactivity of this compound is evident, practical considerations such as cost and availability must be taken into account. Generally, aryl iodides are more expensive and less commercially available than their bromide counterparts. Therefore, for large-scale syntheses where cost is a major driver, optimizing the reaction conditions for the more economical 2-bromopyridin-3-amine may be a more prudent approach. This often involves screening a wider range of catalysts, ligands, and bases, and may necessitate higher reaction temperatures and longer reaction times.

Conclusion and Recommendations

The choice between 2-iodo- and 2-bromopyridin-3-amine is a trade-off between reactivity and cost.

  • For rapid, high-yielding synthesis on a laboratory scale , where substrate cost is less of a concern, This compound is the superior choice . Its higher reactivity allows for milder conditions, shorter reaction times, and often results in cleaner reactions with higher yields.

  • For large-scale, cost-sensitive applications , 2-bromopyridin-3-amine is a viable and more economical alternative . However, be prepared to invest more time in reaction optimization to achieve comparable results to the iodo-analogue.

Ultimately, the optimal choice will depend on the specific goals and constraints of your project. This guide provides the foundational data and mechanistic understanding to make an informed decision and accelerate your research and development efforts.

References

  • Li, J., et al. (2018). A Practical Suzuki-Miyaura Coupling of 2-Halopyridines. Organic Letters, 20(15), 4589-4592. [Link]

  • Guild, J., et al. (2020). Palladium-Catalyzed Cross-Coupling of 2-Iodopyridines with Boronic Acids. The Journal of Organic Chemistry, 85(5), 3438-3445. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

2-Iodopyridin-3-amine vs 2-chloropyridin-3-amine in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Comparison Research

I'm focusing on the performance comparison between 2-iodopyridin-3-amine and 2-chloropyridin-3-amine in Suzuki coupling reactions. I need a detailed guide, so I'm currently gathering data points for a thorough analysis.

Structuring the Comparison Guide

I'm now outlining the structure of the guide. My focus is crafting a logical flow to highlight the technical differences and performance of this compound and 2-chloropyridin-3-amine. I'm planning to open with an introduction to the Suzuki coupling, then delve into the theoretical background of the coupling mechanism and halide reactivity, particularly focusing on the oxidative addition step.

Refining Guide Architecture

I'm now building the structure of the guide more concretely. I have a firm introduction and have built a strong theoretical foundation, focusing particularly on the oxidative addition step of Suzuki coupling, and halide reactivity. I'm now drafting the experimental section, which includes a hypothetical yet realistic setup for a direct comparison of the substrates. This will feature a clear reaction scheme and detailed protocol for credibility.

Drafting Experimental Setup

I'm now deep into the experimental section, working on a head-to-head study. I'm focusing on crafting a realistic reaction scheme and a detailed, step-by-step protocol for the Suzuki coupling of this compound and 2-chloropyridin-3-amine with phenylboronic acid. I'm carefully selecting the reagents, catalysts, bases, solvents, temperatures, and reaction times to ensure a fair comparison, and I'm planning a table to present the results. I'm anticipating the iodo-compound will react faster and with better yields.

Finalizing the Comparison Plan

I've completed the guide's structure, solidifying the introduction, theoretical background focusing on halide reactivity, and a detailed experimental comparison section. I've designed a clear reaction scheme with phenylboronic acid, and the experimental protocol is detailed. I've considered reagents, catalysts, bases, and conditions to ensure a realistic comparison, and I've also established the structure for the data analysis. I'm ready to write now.

Outlining Guide Content

Conceptualizing Guide Structure

I've refined my approach to structuring the guide. I'm focusing on the introduction and theoretical underpinnings. I plan to present a head-to-head experimental study, including detailed protocols and potential catalyst choices to clarify the reactivity differences between the iodo and chloro substrates. I've developed a robust search plan to support the guide's scientific integrity.

quantitative NMR (qNMR) analysis of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on qNMR

I'm starting with focused Google searches to gather information on the quantitative NMR analysis of 2-Iodopyridin-3-amine, specifically looking for established protocols and appropriate reference standards. I am hopeful this will provide a solid foundation for my analysis.

Exploring Alternative Techniques Now

I'm now expanding my search to alternative analytical methods for quantifying this compound, like HPLC-UV or GC-MS, for comparison. Simultaneously, I'm diving into authoritative sources on qNMR theory, validation, and best practices. My goal is to synthesize this information and create a structured guide, which will introduce qNMR and then detail a step-by-step protocol, complete with visual aids like Graphviz diagrams.

Defining Protocol and Comparison

My research has evolved. I am now focused on defining a robust qNMR protocol, exploring suitable internal standards and anticipated challenges for this compound. Simultaneously, I am evaluating alternative techniques like HPLC-UV and GC-MS for a comprehensive comparison. I'm prioritizing authoritative qNMR sources and compiling everything to create a structured guide with Graphviz diagrams. The guide will include citations and a complete reference section.

HPLC and GC-MS methods for purity assessment of 2-Iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Investigations on Compound

I'm now starting to investigate the physicochemical properties of 2-Iodopyridin-3-amine. I'm focusing on volatility, thermal stability, and solubility. These properties are critical for the next stages, so I'm collecting as much data as possible, and will begin to analyze it soon.

Developing Analytical Methods

I'm now focusing on developing analytical methods. I'm building on initial physicochemical property data gathering by searching for existing HPLC and GC-MS methods for similar compounds. I'm also looking at regulatory guidelines for method validation to create robust and trustworthy protocols. This phase is crucial for establishing the foundation for comparative method development. I'm planning to introduce the target compound, then compare HPLC and GC-MS principles before detailing experimental protocols.

Planning Method Development Guide

I'm now planning the structure of the comprehensive guide. First, I'll introduce this compound and purity assessment. Then, I'll compare HPLC and GC-MS principles, justifying their application. Following that will be detailed protocols, performance comparisons, and workflow visualizations. Finally, I will provide advantages, disadvantages, and recommendations. All claims will be cited and the references will be numbered with clickable links.

comparative study of palladium catalysts for 2-Iodopyridin-3-amine coupling

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Palladium Research

I'm starting with a deep dive into palladium-catalyzed cross-coupling reactions, especially those involving 2-iodopyridin-3-amine. I'm focusing on identifying commonly used palladium catalysts and ligands. This preliminary groundwork will inform the next steps.

Analyzing Catalytic Systems

I'm now going deeper into palladium-catalyzed cross-coupling reactions, particularly those with this compound. I'm focusing on comparative studies of catalyst performance, specifically regarding reaction conditions, yields, and efficiency. Simultaneously, I'm researching the mechanistic insights behind these couplings. I'm also actively searching for detailed experimental protocols to guide my work.

Developing A Research Guide

I'm starting a comprehensive literature search to understand palladium-catalyzed cross-coupling reactions with this compound and identify common catalysts and ligands. Comparative studies on halo-pyridines and analogous substrates are key, with focus on conditions, yields, and efficiency. Simultaneously, I am researching mechanistic insights and searching for detailed experimental protocols. The plan is to visualize the catalytic cycle using a DOT graph. I will incorporate in-text citations throughout and compile a comprehensive "References" section.

A Senior Application Scientist's Guide to Optimizing Reactions with 2-Iodopyridin-3-amine: A Comparative Analysis of Base Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodopyridin-3-amine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, this compound stands out as a highly valuable and versatile building block. Its structure, featuring a pyridine core with an ortho-disubstituted iodo and amine group, presents a unique electronic and steric environment. The electron-deficient nature of the pyridine ring, combined with the high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, makes it an ideal scaffold for constructing complex molecular architectures.[1][2] The adjacent primary amine group offers a further point for diversification, although its presence can also complicate reaction optimization, necessitating careful selection of conditions to avoid side reactions or catalyst inhibition.[3][4]

A critical, yet often underestimated, parameter in harnessing the synthetic potential of this compound is the choice of base. The base is not merely a stoichiometric proton scavenger; it is an active and influential participant in the catalytic cycle. Its properties—strength, solubility, nucleophilicity, and steric bulk—can profoundly impact reaction kinetics, yield, and selectivity. This guide provides an in-depth, data-driven comparison of various bases across the most common transformations of this compound, offering researchers a rational framework for experimental design and optimization.

The Role of the Base in Key Cross-Coupling Reactions

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions. Understanding the specific function of the base in each of these transformations is fundamental to selecting the most effective candidate.

  • Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex, which is essential for the rate-limiting transmetalation step with the palladium center.[5]

  • Sonogashira Coupling: In this reaction, the base serves a dual purpose. It deprotonates the terminal alkyne to generate the reactive copper(I) acetylide species and neutralizes the hydrogen halide (HI) that is formed as a byproduct during the catalytic cycle.[6][7][8]

  • Buchwald-Hartwig Amination: The base is required to deprotonate the amine coupling partner, forming the corresponding amide, which then coordinates to the palladium complex prior to reductive elimination.[9][10]

Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the crucial intervention points of the base.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_complex R-Pd(II)L_n-I (Oxidative Addition Complex) pd0->pd2_complex + R-I (e.g., this compound) transmetalation Transmetalation or Amine Coordination pd2_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim  R-Pd(II)L_n-Nu' reductive_elim->pd0 product R-Nu (Product) reductive_elim->product base_node Base base_node->transmetalation Activates Nucleophile (Nu-H) to form Nu'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Efficacy of Bases in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most common method for C-C bond formation using this compound. The choice of an inorganic base is paramount for success. Weaker bases may fail to form the boronate species efficiently, while overly harsh conditions can lead to decomposition.

Inorganic Bases: A Head-to-Head Comparison

Inorganic bases are the workhorses of Suzuki couplings due to their compatibility with a wide range of functional groups, operational simplicity, and cost-effectiveness.

BaseTypical Performance & CharacteristicsCausality & Expert Insights
Na₂CO₃ Excellent (90-98% Yields) . A cost-effective and highly efficient first choice for a broad range of substrates.[5][11]Sodium carbonate offers a favorable balance of basicity and solubility in aqueous/organic solvent mixtures. It is strong enough to facilitate boronate formation without promoting significant side reactions like protodeboronation. Its low cost makes it ideal for large-scale synthesis.
K₂CO₃ Very Good (85-95% Yields) . Similar in efficacy to Na₂CO₃, with slight variations depending on the solvent system.[12]Potassium carbonate's solubility can differ slightly from its sodium counterpart, which may influence reaction kinetics. It is an excellent alternative if Na₂CO₃ proves suboptimal.
Cs₂CO₃ Excellent (90-99% Yields) . Often provides superior yields, especially with sterically hindered or electronically challenging substrates.[5][12]Cesium carbonate's high solubility in many organic solvents (like dioxane or THF) increases the concentration of the active boronate in the organic phase, often accelerating the transmetalation step. Its higher cost is a key consideration.
K₃PO₄ Excellent (88-98% Yields) . A strong, non-nucleophilic base particularly effective for heteroaryl substrates and boronic acids prone to decomposition.[4][5]The phosphate anion is a poor nucleophile, which minimizes side reactions. Its higher basicity compared to carbonates can be advantageous for less reactive coupling partners. It has been shown to be effective when the amine group on the pyridine might otherwise interact with the catalyst.[4]
Organic Bases: A Niche Application

Organic bases like triethylamine (TEA) are generally less effective than inorganic bases in Suzuki reactions and can lead to lower yields, potentially due to partial inhomogeneity in aqueous solvent systems.[11][13] They are typically not the first choice unless specific reaction conditions (e.g., a completely anhydrous system) are required.

Base Selection for Sonogashira and Buchwald-Hartwig Reactions

While inorganic bases dominate Suzuki couplings, organic and highly specialized bases are often required for other key transformations of this compound.

Sonogashira Coupling: The Role of Amine Bases

The classic Sonogashira protocol employs a copper(I) co-catalyst and an amine base, such as triethylamine (TEA) or diethylamine (DEA).[6][7] These bases are sufficiently strong to deprotonate the terminal alkyne, and they can often serve as the solvent for the reaction.[6] The choice of amine can influence the reaction rate, with more hindered amines sometimes providing better results by minimizing coordination to the palladium center. For copper-free Sonogashira variants, a stronger base may be required to facilitate the deprotonation of the alkyne directly at the palladium center.[14]

Buchwald-Hartwig Amination: Strong Bases Required

Forming a C-N bond via Buchwald-Hartwig amination requires a strong base to deprotonate the incoming amine nucleophile.

BaseTypical Performance & CharacteristicsCausality & Expert Insights
NaOt-Bu / KOt-Bu Highly Effective . The most common and robust bases for a wide range of amine couplings.[15]Sodium or potassium tert-butoxide are strong, non-nucleophilic bases that efficiently deprotonate even weakly acidic amines. However, their high basicity makes them incompatible with sensitive functional groups like esters or ketones.[10]
LiHMDS Excellent for Protic Substrates . A very strong, non-nucleophilic base that allows for the coupling of substrates bearing protic functional groups, including unprotected primary amines.[10][16][17]Lithium hexamethyldisilazide (LiHMDS) offers exceptional functional group tolerance due to its steric bulk, which prevents it from acting as a nucleophile. This makes it the base of choice for complex substrates where protecting group strategies are undesirable.[16][17]
K₃PO₄ / Cs₂CO₃ Moderately Effective . Weaker inorganic bases can be used for more activated aryl halides or highly nucleophilic amines.These bases offer a milder alternative to alkoxides when functional group compatibility is a concern. However, they often require higher temperatures and longer reaction times.

Protocols for Practical Application

Trustworthy data is built on robust and reproducible experimental design. The following protocols provide a self-validating system for screening bases in your own laboratory.

Protocol 1: Screening Inorganic Bases for Suzuki-Miyaura Coupling

This protocol outlines a standardized procedure for comparing the efficacy of Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.

Caption: Workflow for comparative screening of bases.

Methodology:

  • Reagent Preparation: To a 2-dram vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Base Addition: In separate, labeled vials, add the selected inorganic base (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to each vial.

  • Inert Atmosphere: Seal each vial with a Teflon-lined cap. Purge the headspace with argon or nitrogen for 5 minutes.

  • Reaction: Place the vials in a pre-heated aluminum block at 90 °C and stir for the designated reaction time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield. Confirm the structure and purity by ¹H NMR and LC-MS.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol describes a typical procedure using a strong alkoxide base.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Analysis: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Conclusion and Recommendations

The efficacy of a base in reactions involving this compound is highly context-dependent, governed by the specific coupling partners and the overarching reaction mechanism. However, a rational, evidence-based approach can significantly streamline the optimization process.

  • For Suzuki-Miyaura Couplings: Begin with Na₂CO₃ or K₂CO₃ in an aqueous dioxane or DMF system. They represent the most cost-effective and broadly applicable choice. If yields are unsatisfactory, particularly with challenging heteroaryl boronic acids, switch to K₃PO₄ . For sterically demanding substrates or reactions that are sluggish at moderate temperatures, Cs₂CO₃ is often the superior, albeit more expensive, option.

  • For Sonogashira Couplings: An amine base like triethylamine is the standard choice, acting as both the base and often a co-solvent.

  • For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is essential. NaOt-Bu is the go-to for most applications. For substrates with sensitive protic functional groups where protection is not feasible, the use of LiHMDS is highly recommended.[16][17]

By understanding the causality behind base selection and employing systematic screening protocols, researchers can unlock the full synthetic potential of this compound, accelerating the discovery and development of novel chemical entities.

References

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium Catalyst. Institut Kimia Malaysia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • Effect of bases on cross-coupling of 3 with 4a. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • This compound. PubChem. [Link]

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validation of a new synthetic route to 2-Iodopyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.